![molecular formula C11H9N3O3 B1356789 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 22772-37-8](/img/structure/B1356789.png)
3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The compound has a cyanomethyl (-CH2CN) and a methoxy (-OCH3) group attached to a pyrrolopyridine ring, which is a fused ring system containing a pyrrole ring and a pyridine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolopyridine ring system, along with the cyanomethyl and methoxy substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich pyrrole ring and the electron-deficient pyridine ring. The cyanomethyl and methoxy groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid, cyanomethyl, and methoxy groups could impact its solubility, while the aromatic ring system could influence its stability .Scientific Research Applications
Synthesis and Chemical Properties
3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and its derivatives are involved in various synthesis processes in medicinal chemistry. For instance, a study by Toja et al. (1986) reported the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which showed antibacterial activity. Another research by Bencková and Krutošíková (1997) involved the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids. These compounds have potential applications in the field of organic and medicinal chemistry due to their unique structural features.
Potential Pharmacological Applications
Several studies have explored the pharmacological potential of compounds structurally related to 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. For example, research conducted by Muchowski et al. (1985) studied the anti-inflammatory and analgesic activity of related compounds. These findings suggest the potential utility of derivatives of 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in developing new pharmacological agents.
Applications in Heterocyclic Chemistry
In the realm of heterocyclic chemistry, compounds like 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid play a crucial role. A study by Bialy and Gouda (2011) showed the synthesis of cyanoacetamide derivatives, demonstrating the significance of these compounds in the synthesis of heterocyclic structures, which are essential in various chemical and pharmaceutical applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-17-9-4-7-6(2-3-12)10(11(15)16)14-8(7)5-13-9/h4-5,14H,2H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKAGURTLGTPNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=C(N2)C(=O)O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945450 |
Source
|
Record name | 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22772-37-8 |
Source
|
Record name | 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.